molecular formula C12H9BO3S B1586525 Phenoxathiin-4-boronic acid CAS No. 100124-07-0

Phenoxathiin-4-boronic acid

Cat. No. B1586525
M. Wt: 244.08 g/mol
InChI Key: IIENVBUXFRSCLM-UHFFFAOYSA-N
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Description

Phenoxathiin-4-boronic acid is a sulfur-containing heterocyclic compound. It is used as a chemosensor due to its strong fluorescence when it binds to sugars.





  • Synthesis Analysis

    Phenoxathiin-4-boronic acid can be synthesized using iron and copper-mediated reactions. The first step involves ortho-thioarylation of phenols, followed by a copper-mediated cyclization to form phenoxathiins.





  • Molecular Structure Analysis



    • Molecular Formula: C12H9BO3S

    • Molecular Weight: 244.08 g/mol

    • Melting Point: 162-167°C

    • Boiling Point: 457.5°C at 760 mmHg





  • Chemical Reactions Analysis

    Phenoxathiin-4-boronic acid can participate in various reactions, including boronic acid catalysis (BAC) for electrophilic activation of carboxylic acids and nucleophilic activation of alcohols.





  • Physical And Chemical Properties Analysis

    It is a solid with a density of 1.45 g/cm³ and a vapor pressure of 3.67E-09 mmHg at 25°C.




  • Scientific Research Applications

    • Sensing Applications

      • Field : Chemistry
      • Application Summary : Boronic acids, including Phenoxathiin-4-boronic acid, are increasingly used in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in sensing applications .
      • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
      • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
    • Biochemical Tools

      • Field : Biochemistry
      • Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
      • Methods of Application : This involves the use of boronic acids in biochemical reactions, where they interact with other molecules to achieve the desired outcomes .
      • Results : The use of boronic acids in these areas has led to advancements in the understanding and manipulation of biochemical processes .

    Safety And Hazards

    It can cause skin and eye irritation. Ingestion may lead to gastrointestinal irritation, and inhalation can cause respiratory tract irritation.




  • Future Directions

    Research on phenoxathiin-4-boronic acid could explore its applications beyond sensing, such as enzyme inhibition or drug delivery systems.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    phenoxathiin-4-ylboronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IIENVBUXFRSCLM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9BO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10370266
    Record name Phenoxathiin-4-boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370266
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    244.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Phenoxathiin-4-boronic acid

    CAS RN

    100124-07-0
    Record name B-4-Phenoxathiinylboronic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=100124-07-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Phenoxathiin-4-boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10370266
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    S Laughlin, Y Wang, N Ni, B Wang - 2012 - degruyter.com
    … Herein, we report two boronic acids, isoquinoline-7-boronic acid (7-IQBA) and phenoxathiin-4-boronic acid (4-POBA), which show strong fluorescent intensity changes upon sugar …
    Number of citations: 7 www.degruyter.com
    SR Laughlin - 2011 - scholarworks.gsu.edu
    … This work examines two commercially available aryl-boronic acids: isoquinoline-7-boronic acid and phenoxathiin-4-boronic acid. Our group recently reported a new class of …
    Number of citations: 2 scholarworks.gsu.edu
    B Qu, HPR Mangunuru, S Tcyrulnikov, D Rivalti… - Organic …, 2018 - ACS Publications
    … our investigation with N-benzyl-2-phenoxathiinylpyridinium salt 1a, which was conveniently prepared by Suzuki coupling of 2-bromopyridine and phenoxathiin-4-boronic acid, followed …
    Number of citations: 47 pubs.acs.org
    Y Ma, L Margarida, J Brookes… - Journal of …, 2004 - ACS Publications
    In this paper, we report very general conditions that enable palladium-mediated coupling reactions on the solid support. A wide variety of biaryls and arylamines (including pyrimidines) …
    Number of citations: 23 pubs.acs.org

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